N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide
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Overview
Description
N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide is a synthetic organic compound that features a pyrrole ring and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide typically involves the condensation of 4-chloro-2-aminobenzoyl chloride with 1H-pyrrole-2-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur at the chloro group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by binding to its ligand-binding domain. These interactions can lead to various biological effects, including the inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- N-[4-chloro-2-(1H-indole-2-carbonyl)phenyl]benzamide
- N-[4-chloro-2-(1H-pyrrol-3-yl)phenyl]benzamide
- N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]acetamide
Uniqueness
N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide is unique due to its specific structural features, such as the presence of both a pyrrole ring and a benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2/c19-13-8-9-15(21-18(23)12-5-2-1-3-6-12)14(11-13)17(22)16-7-4-10-20-16/h1-11,20H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOYVANAKHOAIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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